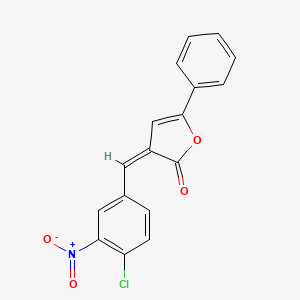![molecular formula C17H16ClF3N4O B5107589 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a crucial enzyme involved in various cellular processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide involves the inhibition of BTK, which is a crucial enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the activation of various downstream signaling pathways that are essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide leads to the suppression of these pathways, resulting in the induction of apoptosis in B-cells.
Biochemical and physiological effects:
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in B-cells, which makes it a potential candidate for the treatment of B-cell malignancies. It has also been found to inhibit the activation of various downstream signaling pathways that are essential for the survival and proliferation of B-cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in various cellular processes. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research on 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide. One potential direction is the development of more potent and selective inhibitors of BTK. Another direction is the investigation of the potential applications of this compound in other fields such as autoimmune diseases, where BTK plays a crucial role. Additionally, the use of 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide in combination with other drugs for the treatment of B-cell malignancies is also an area of interest for future research.
Conclusion:
In conclusion, 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a selective inhibitor of BTK, which plays a crucial role in various cellular processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide involves several steps. The first step involves the reaction of 2-chloronicotinic acid with piperidine to form 2-chloro-3-piperidinonicotinic acid. This intermediate is then reacted with 5-(trifluoromethyl)-2-pyridinecarboxylic acid to form the desired compound. The final compound is obtained after purification using various techniques such as column chromatography, recrystallization, and others.
Applications De Recherche Scientifique
2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. This makes it a potential candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and others.
Propriétés
IUPAC Name |
2-chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-14-8-11(5-6-22-14)16(26)24-13-2-1-7-25(10-13)15-4-3-12(9-23-15)17(19,20)21/h3-6,8-9,13H,1-2,7,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVVODPAHHJLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107506.png)
![6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5107511.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)

![6-(5-chloro-2-methoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5107568.png)
![2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5107580.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5107581.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
![N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5107604.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![4-{2-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5107609.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)